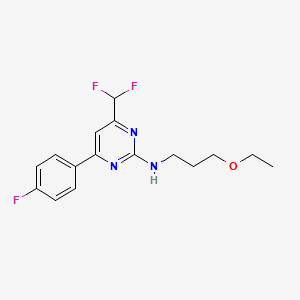![molecular formula C19H16F2N2O4S B10941220 N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B10941220.png)
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a difluoromethoxyphenyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of a suitable phenol derivative with difluoromethyl ether in the presence of a base such as potassium carbonate.
Coupling with 3,5-Dimethoxybenzamide: The final step involves the coupling of the synthesized thiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The difluoromethoxyphenyl group is known to enhance binding affinity to certain proteins, while the thiazole ring can interact with nucleophilic sites on enzymes. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(difluoromethoxy)phenyl]acetamide: This compound shares the difluoromethoxyphenyl group but lacks the thiazole and dimethoxybenzamide moieties.
4-(Difluoromethoxy)phenyl isocyanate: Similar in containing the difluoromethoxyphenyl group but differs in its functional groups and overall structure.
Uniqueness
N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,5-dimethoxybenzamide is unique due to its combination of a thiazole ring, difluoromethoxyphenyl group, and dimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C19H16F2N2O4S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C19H16F2N2O4S/c1-25-14-7-12(8-15(9-14)26-2)17(24)23-19-22-16(10-28-19)11-3-5-13(6-4-11)27-18(20)21/h3-10,18H,1-2H3,(H,22,23,24) |
InChI Key |
JXFUMRFDBBWOAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B10941137.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-nitrobenzamide](/img/structure/B10941145.png)

![N-(3-methylphenyl)-1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10941155.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10941167.png)
![(2E,5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10941170.png)

![N-(5-chloro-2-methylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10941201.png)
![5-bromo-2-(difluoromethoxy)-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10941207.png)
![6-(4-fluorophenyl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10941209.png)
![3-(2-fluorophenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10941211.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941218.png)
![2,4-Difluorophenyl [(8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether](/img/structure/B10941221.png)
